2-(2-Bromoethynyl)-4-chloro-1-fluorobenzene
Overview
Description
2-(2-Bromoethynyl)-4-chloro-1-fluorobenzene is a halogenated aromatic compound characterized by the presence of bromo, chloro, and fluoro substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromoethynyl)-4-chloro-1-fluorobenzene typically involves halogenation reactions One common method is the sequential halogenation of benzene derivatives
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for precise control over reaction conditions and improved safety. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromoethynyl)-4-chloro-1-fluorobenzene can undergo various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of less oxidized derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Typical reagents include halogens (e.g., Br₂, Cl₂) and strong acids (e.g., H₂SO₄).
Major Products Formed:
Oxidation: 2-(2-Bromoethynyl)-4-chloro-1-fluorobenzoic acid
Reduction: 2-(2-Bromoethyl)-4-chloro-1-fluorobenzene
Substitution: this compound with additional substituents
Scientific Research Applications
Chemistry: In chemistry, 2-(2-Bromoethynyl)-4-chloro-1-fluorobenzene is used as a building block for the synthesis of more complex organic molecules. Its halogenated structure makes it a versatile intermediate in various organic reactions.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its structural similarity to biologically active molecules allows it to be used as a probe in biochemical studies.
Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug design and synthesis.
Industry: The compound finds use in the chemical industry as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its unique properties enable the creation of novel materials with specific characteristics.
Mechanism of Action
The mechanism by which 2-(2-Bromoethynyl)-4-chloro-1-fluorobenzene exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the desired outcome.
Comparison with Similar Compounds
2-(2-Bromoethyl)-4-chloro-1-fluorobenzene
2-(2-Chloroethynyl)-4-bromo-1-fluorobenzene
2-(2-Fluoroethynyl)-4-chloro-1-bromobenzene
Uniqueness: 2-(2-Bromoethynyl)-4-chloro-1-fluorobenzene is unique due to its specific arrangement of halogen substituents, which influences its reactivity and potential applications. The presence of both ethynyl and halogen groups on the benzene ring provides a distinct chemical profile compared to similar compounds.
Properties
IUPAC Name |
2-(2-bromoethynyl)-4-chloro-1-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF/c9-4-3-6-5-7(10)1-2-8(6)11/h1-2,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVFTNXCJRFSEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C#CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001246633 | |
Record name | Benzene, 2-(2-bromoethynyl)-4-chloro-1-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001246633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2187434-97-3 | |
Record name | Benzene, 2-(2-bromoethynyl)-4-chloro-1-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2187434-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 2-(2-bromoethynyl)-4-chloro-1-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001246633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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